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molecular formula C14H17ClN4O B1457072 2-Chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide CAS No. 1211443-61-6

2-Chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide

Cat. No. B1457072
M. Wt: 292.76 g/mol
InChI Key: PMDDQOHZLBZUSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09193732B2

Procedure details

A dry, nitrogen-flushed ACE-100 L Reaction vessel is charged with 97.3 g of sodium cyanide, 2,500 g of (2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl)methanol, A1e, 16,680 g (19.5 L) of dimethylamine, Ala (2.0M solution in THF), and 28,320 g (30.0 L) of anhydrous N,N-dimethylformamide. The mixture is stirred at 20±3° C. for 15 min 2.06 kg of manganese(IV) oxide is then added. The dark slurry is stirred for 30 min and 12.36 Kg of manganese (IV) oxide is added in three portions (1st portion: 2.06 kg; 2nd portion: 4.12 g, and 3rd portion: 6.18 kg) every 30 min. After the last portion has been added, the sample is held for 1 h and then 6.18 kg of manganese(IV) oxide is added. The sample is held for 1 h. The reaction mixture is then sampled. The reaction is considered complete if the starting material, A1c is ≦1.0±0.5% as determined by HPLC analysis. The reaction mixture is then filtered through a pad of celite to remove manganese (IV) oxide. The reactor and cake are rinsed with 23 L of ethyl acetate. The filtrate and distil are combined under reduced pressure (45±3° C., 20 mbar) to remove THF, dimethylamine and ethyl acetate. The sample is further distilled under reduced pressure (70±5° C., 5 mbar) to remove DMF. The concentrate is diluted with 35 L of ethyl acetate. The resulting dark solution is washed with aqueous ferrous sulfate solution (1 kg of FeSO4.7H2O in 14 L of water), 15 L of water and finally 15 L of 10% aqueous NaCl solution. The phases are separated after each wash. The organic phase is distilled (45° C., 50 mbar) to azeotropically remove water. The resulting crude A1 (2,788 g of a dark, thick, semi-solid residue) can be used directly in the next step.
Quantity
97.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
19.5 L
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 L
Type
solvent
Reaction Step One
Quantity
2.06 kg
Type
catalyst
Reaction Step Two
Quantity
12.36 kg
Type
catalyst
Reaction Step Three
Quantity
6.18 kg
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C-]#N.[Na+].[Cl:4][C:5]1[N:6]=[CH:7][C:8]2[CH:13]=[C:12]([CH2:14][OH:15])[N:11]([CH:16]3[CH2:20][CH2:19][CH2:18][CH2:17]3)[C:9]=2[N:10]=1.[CH3:21][NH:22][CH3:23].N[C@H](C(O)=O)C>[O-2].[Mn+4].[O-2].CN(C)C=O>[Cl:4][C:5]1[N:6]=[CH:7][C:8]2[CH:13]=[C:12]([C:14]([N:22]([CH3:23])[CH3:21])=[O:15])[N:11]([CH:16]3[CH2:17][CH2:18][CH2:19][CH2:20]3)[C:9]=2[N:10]=1 |f:0.1,5.6.7|

Inputs

Step One
Name
Quantity
97.3 g
Type
reactant
Smiles
[C-]#N.[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1N=CC2=C(N1)N(C(=C2)CO)C2CCCC2
Name
Quantity
19.5 L
Type
reactant
Smiles
CNC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N[C@@H](C)C(=O)O
Name
Quantity
30 L
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
2.06 kg
Type
catalyst
Smiles
[O-2].[Mn+4].[O-2]
Step Three
Name
Quantity
12.36 kg
Type
catalyst
Smiles
[O-2].[Mn+4].[O-2]
Step Four
Name
Quantity
6.18 kg
Type
catalyst
Smiles
[O-2].[Mn+4].[O-2]

Conditions

Stirring
Type
CUSTOM
Details
The dark slurry is stirred for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A dry, nitrogen-flushed
CUSTOM
Type
CUSTOM
Details
ACE-100 L Reaction vessel
ADDITION
Type
ADDITION
Details
is then added
ADDITION
Type
ADDITION
Details
After the last portion has been added
WAIT
Type
WAIT
Details
the sample is held for 1 h
Duration
1 h
WAIT
Type
WAIT
Details
The sample is held for 1 h
Duration
1 h
ALIQUOT
Type
ALIQUOT
Details
The reaction mixture is then sampled
FILTRATION
Type
FILTRATION
Details
The reaction mixture is then filtered through a pad of celite
CUSTOM
Type
CUSTOM
Details
to remove manganese (IV) oxide
WASH
Type
WASH
Details
The reactor and cake are rinsed with 23 L of ethyl acetate
CUSTOM
Type
CUSTOM
Details
The filtrate and distil
CUSTOM
Type
CUSTOM
Details
are combined under reduced pressure (45±3° C., 20 mbar)
CUSTOM
Type
CUSTOM
Details
to remove THF, dimethylamine and ethyl acetate
DISTILLATION
Type
DISTILLATION
Details
The sample is further distilled under reduced pressure (70±5° C., 5 mbar)
CUSTOM
Type
CUSTOM
Details
to remove DMF
ADDITION
Type
ADDITION
Details
The concentrate is diluted with 35 L of ethyl acetate
WASH
Type
WASH
Details
The resulting dark solution is washed with aqueous ferrous sulfate solution (1 kg of FeSO4.7H2O in 14 L of water), 15 L of water and finally 15 L of 10% aqueous NaCl solution
CUSTOM
Type
CUSTOM
Details
The phases are separated after each wash
DISTILLATION
Type
DISTILLATION
Details
The organic phase is distilled (45° C., 50 mbar) to azeotropically remove water

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
ClC=1N=CC2=C(N1)N(C(=C2)C(=O)N(C)C)C2CCCC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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